

# A-Z Guide on the Physicochemical Characteristics of Rosuvastatin Salt Forms

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## Compound of Interest

Compound Name: Rosuvastatine

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## Introduction: The Critical Role of Salt Selection for Rosuvastatin

Rosuvastatin is a potent, synthetic inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Primarily available as its calcium salt, rosuvastatin is widely prescribed to manage hypercholesterolemia and mitigate cardiovascular disease risk.[3] In pharmaceutical development, the free acid or base form of an active pharmaceutical ingredient (API) often possesses suboptimal physicochemical properties for formulation into a stable, bioavailable, and manufacturable drug product.[4]

The conversion of an API into a salt is a fundamental strategy to modulate critical characteristics such as solubility, dissolution rate, stability, hygroscopicity, and crystallinity.[4] The choice of a specific salt form is one of the most crucial decisions in early-stage drug development, as it can profoundly impact the therapeutic efficacy and commercial viability of the final product.[5] This technical guide provides an in-depth analysis of the known physicochemical properties of different rosuvastatin salt forms, details the experimental protocols for their characterization, and presents a comparative summary of available data.

## Overview of Rosuvastatin Salt Forms

While rosuvastatin calcium is the most prevalently used and studied form, other salt forms have been investigated to explore potential advantages in stability, manufacturability, or intellectual property.

- **Rosuvastatin Calcium:** The most common and commercially available form, typically as a hemicalcium salt.[6] It exists in both amorphous and crystalline states.[7] The originator product, Crestor®, utilizes the amorphous form.[8]
- **Rosuvastatin Zinc:** Investigated as an alternative salt form. Notably, it has been synthesized in a stable, morphologically homogeneous crystalline form, which is unexpected given that previous methods yielded an amorphous product. This crystalline nature could offer improved stability and handling properties.[9]
- **Other Salts:** The scientific and patent literature also describes other salt forms, including sodium, strontium, barium, cesium, and cadmium, though they are less extensively characterized in publicly available documents.[10]

## Core Physicochemical Characteristics

The selection of an optimal salt is guided by a thorough evaluation of its physical and chemical properties.

### Solubility and Dissolution Rate

As a Biopharmaceutics Classification System (BCS) Class II drug, rosuvastatin has high permeability but low aqueous solubility, making dissolution the rate-limiting step for absorption.[11][12] Enhancing solubility through salt formation is therefore a primary objective.

**Rosuvastatin Calcium:** The solubility of rosuvastatin calcium is pH-dependent due to the ionization of its carboxylic acid moiety ( $pK_a \approx 4.0$ ).[13] Its solubility increases significantly at pH values above 4.0.[11][14] It is generally described as sparingly soluble in water and aqueous buffers but soluble in organic solvents like DMSO and dimethylformamide.[6][15] The amorphous form is characterized by higher solubility compared to its crystalline counterparts.[7]

### Physical and Chemical Stability

Stability is a critical quality attribute, ensuring the drug product maintains its integrity, potency, and safety throughout its shelf life. Rosuvastatin is susceptible to degradation under several stress conditions.

- **Degradation Profile:** Forced degradation studies show that rosuvastatin degrades under acidic, oxidative, and photolytic conditions.<sup>[16]</sup> It is comparatively more stable under neutral, basic, and thermal stress.<sup>[16][17]</sup>
- **Solid-State Stability:** Crystalline forms of an API are generally considered more chemically stable than their amorphous counterparts. The development of a crystalline zinc salt of rosuvastatin was pursued to leverage this enhanced stability, as amorphous forms can be more prone to degradation and physical state conversion.

## Hygroscopicity

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a crucial parameter that can impact an API's physical and chemical stability, flowability, and processing.<sup>[18][19][20]</sup> Uncontrolled moisture uptake can lead to deliquescence, crystallization of amorphous material, or chemical degradation.<sup>[20]</sup> While specific comparative hygroscopicity data for different rosuvastatin salts is limited in the literature, it is a mandatory test in any salt screening program.<sup>[5]</sup>

## Crystallinity and Polymorphism

The solid-state form of an API affects nearly all important physicochemical properties. Rosuvastatin calcium is known to exist in multiple forms:

- **Amorphous Form:** Characterized by higher solubility but potentially lower physical and chemical stability.<sup>[7]</sup> It is used in the commercial formulation of Crestor®.<sup>[8]</sup>
- **Crystalline Forms:** At least four crystalline forms of rosuvastatin calcium (A, B, B-1, and C) have been identified.<sup>[7]</sup> Forms B and C, which are hydrated, are reported to be significantly more soluble in water than the anhydrous Form A, which could enhance bioavailability.<sup>[7]</sup>

The ability to produce a stable crystalline form is a significant advantage for manufacturing and product consistency. The successful crystallization of rosuvastatin zinc is a notable development in this area.<sup>[8]</sup>

## Data Presentation: Comparative Physicochemical Properties

The following tables summarize the available quantitative data for rosuvastatin salt forms, primarily focusing on the extensively studied calcium salt.

Table 1: General Physicochemical Properties of Rosuvastatin Calcium

| Property          | Value / Description                        | Reference(s) |
|-------------------|--|--------------|
| Molecular Formula | $C_{22}H_{27}FN_3O_6S \cdot \frac{1}{2}Ca$ | [6]          |
| Molecular Weight  | ~500.6 g/mol                               | [6]          |
| Appearance        | Off-white to white crystalline powder      | [11][12]     |
| Melting Point     | ~122-138°C (Capillary Method)              | [11][12]     |
|                   | ~152.7°C (DSC Endothermic Peak)            | [12]         |
| pKa               | ~4.0                                       | [13]         |

| UV  $\lambda_{max}$  | ~241-243 nm [[6][12] |

Table 2: Reported Solubility of Rosuvastatin Calcium in Various Solvents

| Solvent / Medium        | Solubility                              | Reference(s) |
|-------------------------|---|--------------|
| Water                   | Very slightly soluble<br>(8.86e-02 g/L) | [11][15]     |
|                         | 1.648 ± 0.328 mg/mL                     | [12]         |
| Aqueous Buffers         | Sparingly soluble                       | [6]          |
| pH 6.6 Citrate Buffer   | Highly soluble                          | [11][14]     |
| pH 6.8 Phosphate Buffer | 4.028 ± 0.556 mg/mL                     | [12]         |
| DMSO                    | ~20 mg/mL                               | [6]          |
| Dimethylformamide (DMF) | ~20 mg/mL                               | [6]          |
| 1:1 DMSO:PBS (pH 7.2)   | ~0.5 mg/mL                              | [6]          |
| Methanol                | Sparingly soluble (2.668 ± 0.124 mg/mL) | [12][17]     |

| Ethanol | Slightly soluble [[15][17]] |

## Experimental Protocols

Detailed and robust experimental methodologies are essential for accurately characterizing and comparing different salt forms.

## Equilibrium Solubility Determination

This method quantifies the maximum amount of a substance that can dissolve in a solvent at equilibrium.

- Preparation: Add an excess amount of the rosuvastatin salt to a known volume of the selected solvent (e.g., water, buffer of specific pH) in a sealed vial or tube.
- Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21] Methods of agitation include shaking, vortexing, or sonication.[11][21]

- Separation: Separate the undissolved solid from the solution via centrifugation at high speed (e.g., 14,000 rpm) or filtration.[21]
- Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it appropriately with the mobile phase or a suitable solvent, and determine the concentration of dissolved rosuvastatin using a validated analytical method, typically UV-Vis Spectrophotometry at ~241 nm or HPLC.[12]

## Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the decrease in the active drug concentration due to degradation.

- Forced Degradation Study:
  - Acid/Base Hydrolysis: Reflux the drug solution with an acid (e.g., 1 N HCl) and a base (e.g., 5 N NaOH) separately, often at an elevated temperature (e.g., 80°C) for a set duration (e.g., 24 hours).[17] Neutralize the solutions before injection.
  - Oxidation: Treat the drug solution with an oxidizing agent like hydrogen peroxide (e.g., 3-30% H<sub>2</sub>O<sub>2</sub>).
  - Thermal Degradation: Expose the solid drug or drug solution to dry heat.
  - Photodegradation: Expose the drug solution to UV light in a photostability chamber.
- Chromatographic Conditions (Example Protocol):
  - Column: Reversed-phase C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[22]
  - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common combination is acetonitrile and water (e.g., 40:60 v/v), with the pH adjusted to ~3.5 using an acid like orthophosphoric acid.[22]
  - Flow Rate: 1.0 - 1.5 mL/min.[22][23]
  - Detection: UV detection at a wavelength of ~242 nm.[22]

- Validation: The method must be validated according to ICH guidelines for specificity (peak purity analysis to ensure no co-elution of degradants), linearity, accuracy, precision, and robustness.[22][24]

## Hygroscopicity Testing

This protocol assesses the moisture uptake of a material under controlled humidity conditions.

- Methodology: Dynamic Vapor Sorption (DVS) is a common and precise method.[20][25] It involves placing a small amount of the sample on a high-precision microbalance inside a chamber with controlled temperature and relative humidity (RH).
- Procedure:
  - The sample is typically dried first by exposure to 0% RH until a stable weight is achieved.
  - The RH is then increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0%.
  - At each step, the instrument monitors the change in mass over time until equilibrium is reached (  $dm/dt$  is close to zero).
- Data Analysis: The results are presented as a sorption-desorption isotherm, which is a plot of the percentage change in mass versus RH.[25] This data reveals critical information about deliquescence points, hydrate formation, and the general classification of the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[20][25]

## Mandatory Visualizations

### Experimental & Logical Workflows

The selection of an optimal salt form follows a systematic, multi-tiered approach to efficiently screen candidates.

Caption: Tiered workflow for pharmaceutical salt screening and selection.[5][26]

## Signaling Pathway: Rosuvastatin's Mechanism of Action

Rosuvastatin exerts its lipid-lowering effect by competitively inhibiting HMG-CoA reductase in the liver.

Caption: Mechanism of action of rosuvastatin via HMG-CoA reductase inhibition.[3][27]

## Conclusion

The selection and thorough characterization of a salt form are indispensable steps in the development of rosuvastatin. While rosuvastatin calcium is the well-established commercial form, primarily used in its amorphous state, alternative salts like crystalline rosuvastatin zinc may offer advantages in terms of stability and manufacturability. A comprehensive evaluation of solubility, stability under various stress conditions, hygroscopicity, and solid-state properties, using the detailed protocols outlined in this guide, is essential for identifying the optimal salt form. Such a data-driven approach ensures the development of a robust, safe, and effective drug product that meets all regulatory and clinical requirements.

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